molecular formula C8H6ClNO6S B2627273 Methyl 4-(chlorosulfonyl)-2-nitrobenzoate CAS No. 1909317-51-6

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate

Cat. No.: B2627273
CAS No.: 1909317-51-6
M. Wt: 279.65
InChI Key: DDBXBJADABRSSO-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO6S It is a derivative of benzoic acid and contains a chlorosulfonyl group, a nitro group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-chlorobenzoate to introduce the nitro group, followed by chlorosulfonation to add the chlorosulfonyl group. The reaction conditions typically involve the use of concentrated sulfuric acid and fuming nitric acid for nitration, and chlorosulfonic acid for chlorosulfonation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Tin(II) chloride, hydrogen with a catalyst

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products Formed

    Sulfonamides: Formed from substitution reactions with amines

    Aminobenzoates: Formed from reduction of the nitro group

    Carboxylic Acids: Formed from hydrolysis of the ester group

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)-2-nitrobenzoate involves its reactivity with nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is unique due to the presence of both the chlorosulfonyl and nitro groups, which provide a combination of electrophilic and nucleophilic reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

methyl 4-chlorosulfonyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBXBJADABRSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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